molecular formula C9H21BrN2O2 B1525519 tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide CAS No. 1334149-40-4

tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide

Cat. No. B1525519
M. Wt: 269.18 g/mol
InChI Key: YRUFXGAAQTUUNA-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” is a chemical compound with the molecular formula C9H20N2O2.BrH . It is typically stored at room temperature and appears as a powder . It is used in the synthesis of protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” can be represented by the InChI code: 1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

“tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” is a powder that is stored at room temperature . It has a molecular weight of 188.27 . The compound’s predicted boiling point is 280.3±23.0 °C, and its predicted density is 0.949±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of novel ureas and carbamates, demonstrating significant antiarrhythmic and hypotensive activities . This indicates its potential application in developing therapeutic agents for cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).

Chemical Modification and Application

  • It serves as an intermediate in the regioselective deprotection and acylation of complex molecules, showcasing its utility in synthetic chemistry for modifying biologically active compounds (Pak & Hesse, 1998).

Environmental Degradation Studies

  • In environmental science, derivatives of the compound have been investigated for their roles in the oxidation of pollutants such as methyl tert-butyl ether (MTBE), with findings contributing to our understanding of environmental degradation pathways and potential remediation strategies (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

Metabolic Pathways

  • The metabolism of similar compounds has been studied in various organisms, including insects and mice, providing insights into the biochemical pathways that process these chemicals and their potential impacts on health and environment (Douch & Smith, 1971).

Chemical Synthesis Techniques

  • The compound is also a key player in the synthesis of aminated methyllithium , illustrating advanced chemical synthesis techniques that enable the creation of complex organic molecules with precise functional group placement (Ortiz, Guijarro, & Yus, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFXGAAQTUUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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